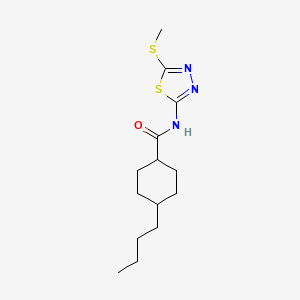

4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

4-butyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3OS2/c1-3-4-5-10-6-8-11(9-7-10)12(18)15-13-16-17-14(19-2)20-13/h10-11H,3-9H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQGQYABDIVTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the butyl and cyclohexanecarboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

Formation of Cyclohexanecarboxamide: The cyclohexanecarboxamide moiety can be formed through the reaction of cyclohexanecarboxylic acid with amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-SMe) group on the thiadiazole ring undergoes oxidation under specific conditions. This reaction typically progresses through two stages:

-

Primary oxidation : Conversion to methylsulfinyl (-SOCH₃) groups using mild oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

-

Advanced oxidation : Further oxidation to methylsulfonyl (-SO₂CH₃) groups with stronger oxidants such as potassium permanganate (KMnO₄) or oxone .

| Reaction Stage | Oxidizing Agent | Product | Conditions |

|---|---|---|---|

| Primary | H₂O₂, mCPBA | Sulfoxide | 0–25°C, 2–6 hrs |

| Advanced | KMnO₄, Oxone | Sulfone | 50–80°C, 12–24 hrs |

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at the 2-position. Common reactions include:

-

Amination : Replacement of the methylthio group with amines (e.g., NH₃, alkylamines) under basic conditions .

-

Halogenation : Exchange with halides (e.g., Cl⁻, Br⁻) using halogenating agents like phosphorus oxychloride (POCl₃) .

Example Reaction Pathway :

Conditions: Ethanol or DMF, 60–80°C, 8–12 hrs .

Hydrolysis of Amide Bond

The cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields cyclohexanecarboxylic acid and the corresponding amine (thiadiazole derivative) .

-

Basic Hydrolysis : Produces cyclohexanecarboxylate salt and free amine .

Typical Reagents :

-

6M HCl (acidic)

-

NaOH/EtOH (basic)

Cyclohexane Ring Derivatization

The cyclohexane ring can undergo:

-

Halogenation : Radical bromination at tertiary C-H positions.

-

Oxidation : Epoxidation of double bonds (if present) using peracids.

Thiadiazole Ring Stability

The 1,3,4-thiadiazole ring remains stable under most reaction conditions but decomposes under prolonged exposure to strong acids (>12M H₂SO₄) or bases (>5M NaOH) .

Cross-Coupling Reactions

The methylthio group participates in transition-metal-catalyzed coupling reactions:

-

Suzuki Coupling : With aryl boronic acids using Pd(PPh₃)₄ catalyst .

-

Ullmann Coupling : With aryl halides in the presence of CuI .

Example :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving:

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Key Products |

|---|---|---|---|

| -SMe (Thiadiazole) | Oxidation | H₂O₂, KMnO₄ | Sulfoxides, Sulfones |

| Amide | Hydrolysis | HCl, NaOH | Carboxylic acid, Amine |

| Thiadiazole Ring | Substitution | POCl₃, NH₃ | Halides, Amines |

| Cyclohexane | Halogenation | Br₂, Light | Brominated derivatives |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide exhibit promising antimicrobial properties. For instance, derivatives of thiadiazole have been evaluated for their efficacy against various bacterial strains and fungi. A study highlighted the synthesis of thiazole derivatives that showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The mechanism of action often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds with structural similarities to this compound have been shown to inhibit the proliferation of cancer cell lines, including breast adenocarcinoma (MCF7). In vitro assays indicated that certain derivatives possess IC50 values in the low micromolar range, suggesting strong anticancer activity . Molecular docking studies further elucidate the binding interactions with target proteins involved in cancer progression.

Anti-inflammatory Effects

Some studies have explored the anti-inflammatory properties of thiadiazole derivatives. For example, molecular docking studies indicated that compounds similar to this compound could act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Pesticidal Activity

Thiadiazole derivatives have been investigated for their use as agrochemicals due to their insecticidal and fungicidal properties. The structural features of compounds like this compound allow them to interact with specific biological targets in pests, leading to effective pest control strategies . Studies have shown that these compounds can disrupt the normal physiological processes in insects, making them valuable for developing new pesticides.

Polymer Chemistry

The incorporation of thiadiazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Compounds like this compound can be utilized as additives or cross-linking agents in polymer formulations . Research indicates that these modifications can lead to improved performance characteristics in various applications ranging from coatings to composite materials.

Mechanism of Action

The mechanism of action of 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties

- Molecular Weight : Estimated ~367.5 g/mol (based on structural analogues).

- Lipophilicity : The butyl and cyclohexane groups increase logP compared to smaller alkyl/aryl analogues, suggesting improved bioavailability .

Structural Analogues of 1,3,4-Thiadiazole Derivatives

A comparative analysis of substituent effects on physical and biological properties is summarized below:

Table 1: Substituent Impact on Physical Properties

Key Differentiators of the Target Compound

Lipophilicity vs. Solubility :

- The 4-butylcyclohexane group increases hydrophobicity compared to aromatic (e.g., 5e, 5j) or smaller aliphatic (e.g., 5f, 5g) substituents . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- In contrast, compounds like 5p (benzo[d][1,3]dioxol) exhibit higher polarity, favoring solubility but limiting tissue distribution .

Bioactivity Potential: Thiadiazoles with methylthio groups (e.g., 5f, target compound) show moderate antimicrobial activity, while chlorinated (5e) or fluorinated (5j) analogues are more potent . The target compound’s cyclohexanecarboxamide moiety is structurally distinct from acetamide derivatives (e.g., 5e–5m), which may alter target specificity (e.g., enzyme inhibition vs. membrane disruption) .

Synthetic Feasibility :

- Yields for methylthio-substituted thiadiazoles (e.g., 5f: 79%, 5k: 72%) suggest moderate synthetic efficiency, comparable to the target compound’s hypothetical synthesis .

Biological Activity

4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A review indicated that certain thiadiazole derivatives exhibit significant cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values ranging from 0.28 to 0.52 μg/mL . Although specific data for our compound is limited, its structural similarity suggests potential activity.

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with tubulin and induction of apoptosis in cancer cells. For instance, some derivatives have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented.

- Antibacterial Effects : In vitro studies have demonstrated that derivatives containing the thiadiazole moiety exhibit effective antibacterial activity against various strains of bacteria. For example, compounds similar to the one under investigation showed median effective concentrations (EC50) against Xanthomonas species in the range of 15 to 22 μg/mL .

- Antifungal Activity : Additionally, some studies have reported lower inhibitory effects on fungal strains compared to traditional antifungal agents like carbendazim . This suggests that while the compound may possess antibacterial properties, its antifungal efficacy might require further optimization.

Antiviral Activity

Recent investigations into the antiviral properties of thiadiazole derivatives have revealed promising results.

- Influenza Virus Inhibition : Certain structural analogs have shown activity against influenza A virus with EC50 values around 4.8 µM . This indicates that modifications to the thiadiazole ring can lead to enhanced antiviral properties.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives often correlates with their structural features. Key factors influencing their efficacy include:

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, and how can reaction conditions be optimized?

- Methodology :

- Thiadiazole core formation : Start with cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Acylation : React the thiadiazole intermediate with 4-butylcyclohexanecarbonyl chloride in anhydrous solvents (e.g., DCM or THF) using a base (e.g., triethylamine) to promote nucleophilic substitution .

- Optimization : Control temperature (60–80°C), solvent polarity, and stoichiometry to minimize by-products. Monitor purity via TLC and adjust reaction time (typically 12–24 hours) .

Q. Which characterization techniques are essential to confirm the compound’s structural integrity?

- Key Techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methylthio group at C5 of thiadiazole, cyclohexane conformation) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .

Q. What functional groups in this compound are most likely to influence its biological activity?

- Critical Groups :

- Thiadiazole ring : Enhances electron-deficient character for enzyme/receptor binding .

- Methylthio (-SMe) group : Modulates lipophilicity and metabolic stability .

- 4-Butylcyclohexanecarboxamide : Provides conformational rigidity and hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

- Approach :

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substitution at thiadiazole C5, cyclohexane chain length) using standardized assays (e.g., enzyme inhibition IC₅₀) .

- Orthogonal Validation : Replicate assays under controlled conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to assess reproducibility .

- Computational Modeling : Perform molecular docking to predict binding affinities against target proteins (e.g., kinases, GPCRs) .

Q. What experimental design considerations are critical for studying this compound’s mechanism of action?

- Strategy :

- Target Identification : Use pull-down assays with biotinylated analogs or photoaffinity labeling to isolate interacting proteins .

- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy to assess permeability .

- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS to predict pharmacokinetics .

Q. How can synthesis yield and purity be improved for scaled-up production in preclinical studies?

- Optimization Tactics :

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) for acylation efficiency .

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (solvent pairs like EtOAc/hexane) .

- Quality Control : Implement HPLC-DAD (>95% purity threshold) and elemental analysis for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.